molecular formula C30H20O10 B12309607 2'',3''-Dihydro-3',3'''-biapigenin

2'',3''-Dihydro-3',3'''-biapigenin

Cat. No.: B12309607
M. Wt: 540.5 g/mol
InChI Key: VKNCMGHBUDEFFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin typically involves the use of precursor flavonoids. One common method includes the reduction of apigenin derivatives under specific conditions . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) in the presence of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of 2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin is less common due to its natural occurrence. large-scale extraction from plant sources is a potential method. This involves the use of solvents to extract the compound from plant materials, followed by purification processes such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

2’‘,3’‘-Dihydro-3’,3’‘’-biapigenin is unique compared to other flavonoids due to its specific structural features and biological activities. Similar compounds include:

These compounds share some biological activities but differ in their specific molecular targets and potency .

Properties

Molecular Formula

C30H20O10

Molecular Weight

540.5 g/mol

IUPAC Name

2-[3-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C30H20O10/c31-15-7-21(35)29-23(37)11-25(39-27(29)9-15)13-1-3-19(33)17(5-13)18-6-14(2-4-20(18)34)26-12-24(38)30-22(36)8-16(32)10-28(30)40-26/h1-11,26,31-36H,12H2

InChI Key

VKNCMGHBUDEFFY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O

Origin of Product

United States

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